3,5-dibenzyl-1-methylpiperidin-4-one
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Overview
Description
3,5-dibenzyl-1-methylpiperidin-4-one is a chemical compound with the molecular formula C20H23NO and a molecular weight of 293.41 g/mol . It is a piperidinone derivative, characterized by the presence of two benzyl groups at positions 3 and 5, and a methyl group at position 1 on the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibenzyl-1-methylpiperidin-4-one typically involves the reaction of piperidin-4-one with benzyl halides in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base and benzyl bromide as the benzylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-dibenzyl-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or KOH.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinones with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dibenzyl-1-methylpiperidin-4-one is not well-documented. as a piperidinone derivative, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of benzyl groups may enhance its binding affinity to hydrophobic pockets in proteins, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methylpiperidin-4-one: Similar structure but with only one benzyl group.
3,5-dibenzylpiperidin-4-one: Lacks the methyl group at position 1.
1-methyl-3,5-diphenylpiperidin-4-one: Phenyl groups instead of benzyl groups at positions 3 and 5.
Uniqueness
3,5-dibenzyl-1-methylpiperidin-4-one is unique due to the presence of both benzyl groups and a methyl group on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
408308-83-8 |
---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 |
Purity |
95 |
Origin of Product |
United States |
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